4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine
CAS No.: 1203393-46-7
Cat. No.: VC11985986
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203393-46-7 |
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Molecular Formula | C15H18N4O2S |
Molecular Weight | 318.4 g/mol |
IUPAC Name | [4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Standard InChI | InChI=1S/C15H18N4O2S/c1-9-8-12(18-21-9)15(20)19-6-4-11(5-7-19)14-17-16-13(22-14)10-2-3-10/h8,10-11H,2-7H2,1H3 |
Standard InChI Key | YJHGMPGHYQIJSD-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Canonical SMILES | CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name reflects its three-dimensional architecture:
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Piperidine backbone: A six-membered saturated nitrogen-containing ring.
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5-Cyclopropyl-1,3,4-thiadiazol-2-yl substituent: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with a cyclopropyl group at position 5.
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5-Methyl-1,2-oxazole-3-carbonyl group: A five-membered aromatic ring with one oxygen and one nitrogen atom, methylated at position 5 and functionalized as a carbonyl derivative.
Molecular Formula: C₁₅H₁₇N₅O₂S
Molecular Weight: 339.43 g/mol .
Key Functional Groups:
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Thiadiazole (heterocyclic sulfur-nitrogen ring)
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Oxazole (heterocyclic oxygen-nitrogen ring)
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Piperidine (secondary amine)
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step protocols:
Thiadiazole Ring Formation
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Cyclization of thiosemicarbazides: Reacting cyclopropanecarboxylic acid hydrazide with carbon disulfide under basic conditions forms the 1,3,4-thiadiazole core .
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Substitution at position 2: Coupling the thiadiazole intermediate with a piperidine derivative via nucleophilic aromatic substitution or metal-catalyzed cross-coupling .
Physicochemical Properties
Experimental and computed data for the compound are summarized below:
Key Observations:
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Moderate lipophilicity (logP ~2.6) suggests membrane permeability.
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High polar surface area indicates potential for hydrogen bonding, impacting bioavailability .
Industrial and Research Applications
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